molecular formula C24H25FNNaO4 B1257204 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-

Cat. No.: B1257204
M. Wt: 433.4 g/mol
InChI Key: ZGGHKIMDNBDHJB-CALJPSDSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is a member of the statin drug class, used primarily to treat hypercholesterolemia and to prevent cardiovascular disease. It was patented in 1982 and approved for medical use in 1994 . 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the synthesis of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is synthesized through a series of chemical reactions starting from indole derivativesThe final product is obtained as a monosodium salt .

Industrial Production Methods: Industrial production of fluvastatin sodium involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of fluvastatin sodium include indole derivatives, fluorophenyl compounds, and heptenoic acid. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed: The major product formed from these reactions is fluvastatin sodium itself, which is used as a therapeutic agent to lower cholesterol levels in patients with hypercholesterolemia .

Scientific Research Applications

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential for modification. In biology, it is used to study the effects of statins on cellular processes and cholesterol metabolism. In medicine, fluvastatin sodium is used to treat hypercholesterolemia and prevent cardiovascular diseases. Additionally, it has been studied for its potential to activate brown adipose tissue and ameliorate obesity .

Mechanism of Action

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- works by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin sodium effectively reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels .

Comparison with Similar Compounds

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- is similar to other statins such as lovastatin, simvastatin, and pravastatin. it has a shorter half-life, no active metabolites, extensive protein binding, and minimal cerebrospinal fluid penetration. These characteristics make fluvastatin sodium unique among statins, as it primarily acts in the liver with fewer systemic effects .

List of Similar Compounds:
  • Lovastatin
  • Simvastatin
  • Pravastatin
  • Atorvastatin
  • Rosuvastatin

6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]- stands out due to its distinct chemical structure and pharmacokinetic properties, making it a valuable option for patients requiring cholesterol-lowering therapy .

Properties

Molecular Formula

C24H25FNNaO4

Molecular Weight

433.4 g/mol

IUPAC Name

sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;

InChI Key

ZGGHKIMDNBDHJB-CALJPSDSSA-M

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Synonyms

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
Reactant of Route 2
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
Reactant of Route 3
Reactant of Route 3
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
Reactant of Route 4
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
Reactant of Route 5
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-
Reactant of Route 6
6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-

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